![molecular formula C11H12O3 B1399545 Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate CAS No. 1630907-12-8](/img/structure/B1399545.png)
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Overview
Description
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, or MHPCC, is a cyclopropanecarboxylic acid derivative with various applications in scientific research. This compound has been used in many fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Evaluation
- The compound has been studied in the context of synthesizing bromophenol derivatives with a cyclopropyl moiety. These derivatives, including Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, have shown efficacy as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are relevant in the treatment of diseases like Alzheimer's, Parkinson's, and other neurodegenerative diseases (Boztaş et al., 2019).
Ring-Opening Reactions
- Research has been conducted on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, a category that includes Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, with amine nucleophiles. This methodology has applications in synthesizing serotonin/norepinephrine reuptake inhibitors, which are significant in treating mood disorders (Lifchits & Charette, 2008).
Polymerization Applications
- The compound has been studied in the radical homopolymerization of cyclic monomers, demonstrating its potential in creating polymers with specific properties like high glass transition temperatures (Moszner et al., 2003).
Flavor and Fragrance Industry
- The compound has been synthesized for use in the flavor and fragrance industry, particularly in creating tobacco flavors (Lu Xin-y, 2013).
Structural Analysis in Chemistry
- Research on the compound has also included its crystal structure analysis, which is crucial for understanding its chemical properties and potential applications (Kang et al., 2014).
properties
IUPAC Name |
methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLWFOSHVONSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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